
N-methyl-N-(pyridin-2-yl)carbamoylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(pyridin-2-yl)carbamoyl chloride is an organic compound that belongs to the class of carbamoyl chlorides It is characterized by the presence of a pyridine ring attached to a carbamoyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-N-(pyridin-2-yl)carbamoyl chloride can be synthesized through several methods. One common approach involves the reaction of N-methyl-N-(pyridin-2-yl)amine with phosgene (COCl2) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
In an industrial setting, the production of N-methyl-N-(pyridin-2-yl)carbamoyl chloride may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the risk of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(pyridin-2-yl)carbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding carbamates and ureas.
Hydrolysis: In the presence of water, it hydrolyzes to form N-methyl-N-(pyridin-2-yl)carbamic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and phenols are common nucleophiles used in substitution reactions with N-methyl-N-(pyridin-2-yl)carbamoyl chloride.
Solvents: Dichloromethane, toluene, and acetonitrile are frequently used solvents.
Catalysts: Lewis acids such as aluminum chloride (AlCl3) can be used to enhance reaction rates.
Major Products
Carbamates: Formed by the reaction with alcohols.
Ureas: Formed by the reaction with amines.
Carbamic Acids: Formed by hydrolysis.
Scientific Research Applications
N-methyl-N-(pyridin-2-yl)carbamoyl chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-methyl-N-(pyridin-2-yl)carbamoyl chloride involves its reactivity with nucleophiles. The carbamoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of carbamate or urea derivatives, depending on the nucleophile involved . The pyridine ring can also participate in coordination chemistry, influencing the reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-(pyridin-4-yl)carbamoyl chloride: Similar structure but with the pyridine ring attached at the 4-position.
N-methyl-N-(pyridin-3-yl)carbamoyl chloride: Pyridine ring attached at the 3-position.
N-methyl-N-(pyridin-2-yl)carbamic acid: Hydrolysis product of N-methyl-N-(pyridin-2-yl)carbamoyl chloride.
Uniqueness
N-methyl-N-(pyridin-2-yl)carbamoyl chloride is unique due to its specific reactivity profile and the position of the pyridine ring, which influences its chemical behavior and applications .
Properties
IUPAC Name |
N-methyl-N-pyridin-2-ylcarbamoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-10(7(8)11)6-4-2-3-5-9-6/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYQYIQELHTNOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=N1)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
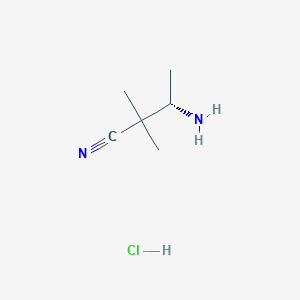
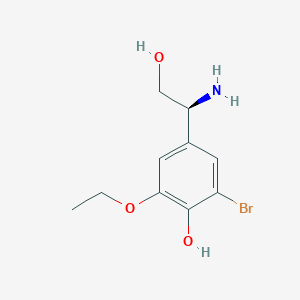

![4-Azaspiro[2.6]nonanehydrochloride](/img/structure/B15315145.png)
![ethyl 4-[[(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate](/img/structure/B15315156.png)

![{hexahydro-2H-cyclopenta[b]furan-3a-yl}methanamine](/img/structure/B15315158.png)

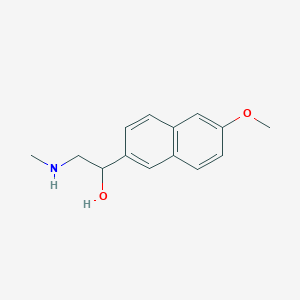
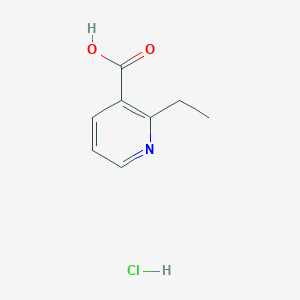
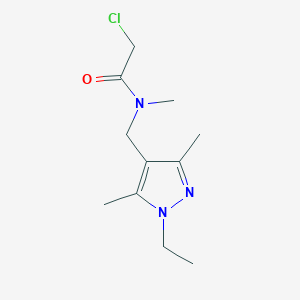


![2-[3-(Dimethylamino)phenyl]acetaldehyde](/img/structure/B15315231.png)
